Cytotoxicity Profile in Human Cancer Cell Lines: A549, MCF-7, and HCT-116
3-Amino-1-(2-chloro-5-methoxyphenyl)urea exhibits differential cytotoxic potency across three human cancer cell lines in vitro. In A549 lung adenocarcinoma cells, the IC50 is 5.0 µM; in MCF-7 breast cancer cells, IC50 = 4.5 µM; and in HCT-116 colorectal carcinoma cells, IC50 = 6.0 µM . While direct head-to-head data with the unsubstituted 3-amino-1-phenylurea scaffold are not available, the unsubstituted parent is reported as inactive (IC50 > 55.69 µM) in related cell-based assays . This difference supports the conclusion that the 2-chloro-5-methoxyphenyl substitution pattern is critical for conferring measurable cytotoxic activity in the low micromolar range.
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | A549: 5.0 µM; MCF-7: 4.5 µM; HCT-116: 6.0 µM |
| Comparator Or Baseline | 3-Amino-1-phenylurea (unsubstituted parent): IC50 > 55.69 µM |
| Quantified Difference | ≥ 9-12× fold higher potency with substitution |
| Conditions | Cell viability assay (presumed MTT or similar); cell lines: A549 (lung), MCF-7 (breast), HCT-116 (colon) |
Why This Matters
The differential cytotoxicity profile across multiple cancer cell lines provides a basis for selecting this specific substituted semicarbazide over the unsubstituted parent in oncology-focused chemical biology or drug discovery campaigns.
